N-((5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)methyl)acrylamide
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Overview
Description
N-((5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)methyl)acrylamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)methyl)acrylamide typically involves the reaction of 5,5-dimethylhydantoin with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)methyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products .
Scientific Research Applications
N-((5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)methyl)acrylamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of N-((5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)methyl)acrylamide involves its interaction with specific molecular targets and pathways. The imidazolidinone ring structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-((5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)methyl)acrylamide include:
- N-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)acrylamide
- 3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile
Uniqueness
What sets this compound apart is its specific structure, which imparts unique chemical and biological properties.
Properties
CAS No. |
93963-49-6 |
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Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
N-[(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C9H13N3O3/c1-4-6(13)10-5-12-8(15)11-7(14)9(12,2)3/h4H,1,5H2,2-3H3,(H,10,13)(H,11,14,15) |
InChI Key |
OGGUODYHPHOMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1CNC(=O)C=C)C |
Origin of Product |
United States |
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